REACTION_CXSMILES
|
[OH-:1].[Na+].[N:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9]1([C:12]#N)[CH2:11][CH2:10]1.C[OH:15]>>[N:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9]1([C:12]([OH:15])=[O:1])[CH2:11][CH2:10]1 |f:0.1|
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Name
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|
Quantity
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1 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
0.2 g
|
Type
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reactant
|
Smiles
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N1=C(C=NC=C1)C1(CC1)C#N
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
|
CO
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 36 h
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Duration
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36 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
The resulting residue was partitioned between water and ethyl acetate
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Type
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CUSTOM
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Details
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the water was removed under reduced pressure
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Type
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ADDITION
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Details
|
To the residue was added methanol and dichloromethane
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CUSTOM
|
Details
|
to remove the insoluble solids
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Type
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DRY_WITH_MATERIAL
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Details
|
the filtrate was dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |